N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide: is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2,3,4,5,6-pentafluorothiophenol.
Formation of Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride to form N-(3-chloro-4-fluorophenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2,3,4,5,6-pentafluorothiophenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures to ensure complete reaction and minimize by-products.
Catalysts: Using catalysts to accelerate the reaction rate.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Halogen atoms in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Compounds with altered functional groups.
Substitution Products: Derivatives with different substituents replacing the halogen atoms.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide: can be compared with other halogenated acetamides and sulfanyl derivatives.
Uniqueness
Structural Uniqueness: The presence of multiple halogen atoms and a sulfanyl group makes it distinct.
Chemical Properties: Its unique structure imparts specific reactivity and stability, differentiating it from similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and diverse applications in scientific research and industry
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF6NOS/c15-6-3-5(1-2-7(6)16)22-8(23)4-24-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRKPRCRMEADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=C(C(=C(C(=C2F)F)F)F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF6NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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